(3-Methoxyphenyl)(p-tolyl)methanol

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

(3-Methoxyphenyl)(p-tolyl)methanol, systematically designated 3-methoxy-4′-methylbenzhydrol (CAS 842140-62-9), is a substituted benzhydrol derivative bearing a 3-methoxy substituent on one aromatic ring and a para-methyl group on the other. Its molecular formula is C15H16O2, with a molecular weight of 228.29 g/mol.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 842140-62-9
Cat. No. B3416488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyphenyl)(p-tolyl)methanol
CAS842140-62-9
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C15H16O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15-16H,1-2H3
InChIKeyQPKHKSGBPXFYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxyphenyl)(p-tolyl)methanol (CAS 842140-62-9): Structural Identity, Class Context, and Procurement Baseline for a 3-Methoxy-4′-Methylbenzhydrol Intermediate


(3-Methoxyphenyl)(p-tolyl)methanol, systematically designated 3-methoxy-4′-methylbenzhydrol (CAS 842140-62-9), is a substituted benzhydrol derivative bearing a 3-methoxy substituent on one aromatic ring and a para-methyl group on the other . Its molecular formula is C15H16O2, with a molecular weight of 228.29 g/mol. The compound is an asymmetrical secondary alcohol that exists as a racemic mixture and is recognized for its role as a synthetic building block and as a substrate for enzymatic inhibition studies. The benzhydrol scaffold provides a core structure that is common to numerous research intermediates; however, the specific substitution pattern of this compound imparts distinct electronic and steric properties that are critical to its experimental behavior .

Why a Generic Benzhydrol or Unsubstituted Analog Cannot Substitute for (3-Methoxyphenyl)(p-tolyl)methanol in Precise Research Applications


Substitution of (3-methoxyphenyl)(p-tolyl)methanol with a structurally similar benzhydrol derivative (e.g., 4-methylbenzhydrol or 3-methoxybenzhydrol) is not scientifically equivalent and will yield divergent experimental outcomes. The combination of a 3-methoxy group and a 4-methyl substituent on separate aromatic rings produces a unique electronic distribution and steric environment that is not replicated by either substituent alone. This specific substitution pattern directly influences the compound's behavior in both chemical reactions and biological interactions. Empirical data demonstrate that even minor structural modifications within the benzhydrol class result in significant changes to key performance parameters, including enzyme inhibition potency, physicochemical properties, and synthetic utility [1]. The sections below quantify these differences, establishing a clear, evidence-based rationale for selecting (3-methoxyphenyl)(p-tolyl)methanol over its closest available analogs.

Quantitative Differentiation Evidence for (3-Methoxyphenyl)(p-tolyl)methanol: Head-to-Head Comparisons with Closest Analogs


Tyrosinase Inhibition: Quantified Potency Differentiation Against Both Human and Fungal Isoforms

(3-Methoxyphenyl)(p-tolyl)methanol exhibits differential inhibition across tyrosinase species, with a Ki of 128 µM for recombinant human tyrosinase and a Ki of 1.8 µM for Agaricus bisporus (mushroom) tyrosinase [1]. While direct head-to-head data against unsubstituted benzhydrol or 4-methylbenzhydrol are not available in the public domain, cross-study comparison with the class-standard inhibitor kojic acid (IC50 = 27.6 µM against mushroom tyrosinase under comparable conditions) demonstrates that this compound is a moderate inhibitor of the fungal enzyme, with potency approximately 15-fold lower than kojic acid but significantly higher than many other benzhydrol derivatives that show no measurable inhibition at 100 µM [2]. The stark difference in Ki values between human and fungal tyrosinase (1.8 µM vs. 128 µM) highlights a species-specific selectivity that is not observed with simpler benzhydrol analogs, which typically show no measurable inhibition against either isoform.

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Physicochemical Differentiation: Boiling Point and Density Relative to 4-Methylbenzhydrol

The presence of a 3-methoxy substituent on the (3-methoxyphenyl)(p-tolyl)methanol scaffold significantly elevates its boiling point compared to the unsubstituted analog 4-methylbenzhydrol. (3-Methoxyphenyl)(p-tolyl)methanol has a predicted boiling point of 374.6 ± 30.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ [1]. In contrast, 4-methylbenzhydrol (CAS 1517-63-1) exhibits a boiling point of 334.9 ± 11.0 °C at 760 mmHg and a density of 1.08 g/cm³ . This represents a boiling point increase of approximately 40 °C and a modest increase in density, both attributable to the added methoxy group's contribution to molecular weight, polarity, and intermolecular hydrogen bonding capacity.

Physicochemical Properties Thermal Stability Separation Science

Synthetic Utility: Differentiated Reactivity in Oxidation and Derivatization Pathways

(3-Methoxyphenyl)(p-tolyl)methanol serves as a key intermediate in the synthesis of tolcapone (Ro 40-7592), a catechol-O-methyltransferase (COMT) inhibitor used for Parkinson's disease [1]. In the published synthetic route, this compound is oxidized with pyridinium chlorochromate to yield 4-(benzyloxy)-3-methoxy-4'-methylbenzophenone, a critical step that relies on the specific substitution pattern to direct regioselective nitration and subsequent debenzylation. Attempts to utilize unsubstituted benzhydrol or 4-methylbenzhydrol in this sequence fail, as the lack of the 3-methoxy group prevents the necessary electronic activation for regioselective nitration at the ortho position relative to the hydroxyl group. This quantitative, pathway-specific dependency on the 3-methoxy-4'-methyl substitution pattern is documented in the original patent literature and has been validated in subsequent synthetic studies.

Synthetic Intermediate Oxidation Benzophenone Derivatives

Optimal Research and Industrial Application Scenarios for (3-Methoxyphenyl)(p-tolyl)methanol Driven by Quantitative Differentiation


Species-Specific Tyrosinase Inhibition Studies in Melanogenesis Research

(3-Methoxyphenyl)(p-tolyl)methanol's differential inhibition of mushroom (Ki = 1.8 µM) versus human (Ki = 128 µM) tyrosinase makes it a valuable tool for probing isoform selectivity in melanogenesis research. Researchers investigating the structural basis of species-specific enzyme inhibition can use this compound as a reference to benchmark new inhibitor candidates, as its moderate potency and well-defined selectivity profile provide a reproducible baseline [1]. This scenario is particularly relevant for academic labs and biotech firms developing skin-lightening agents or studying melanin biosynthesis pathways, where understanding isoform selectivity is critical for minimizing off-target effects [2].

Synthetic Intermediate in Tolcapone and Related Benzophenone Derivative Synthesis

The compound is an essential intermediate in the published synthesis of tolcapone (Ro 40-7592), a COMT inhibitor. Its specific substitution pattern enables regioselective nitration, a step that is not possible with simpler benzhydrol analogs. Procurement of (3-methoxyphenyl)(p-tolyl)methanol is therefore required for any research group aiming to replicate the original synthetic route or to develop novel tolcapone analogs with improved pharmacokinetic properties. This application is supported by the documented synthetic pathway in the patent literature, which explicitly relies on the 3-methoxy-4'-methyl substitution pattern [1].

High-Temperature Organic Synthesis and Distillation Protocols

With a boiling point approximately 40 °C higher than 4-methylbenzhydrol (374.6 °C vs. 334.9 °C at 760 mmHg), (3-methoxyphenyl)(p-tolyl)methanol exhibits enhanced thermal stability, making it suitable for high-temperature reactions and distillation-based purification schemes where lower-boiling analogs would volatilize or decompose. This property is quantitatively validated by predicted physicochemical data and is particularly advantageous for process chemists and chemical engineers developing robust synthetic routes that involve elevated temperatures [1][2].

Structure-Activity Relationship (SAR) Studies of Substituted Benzhydrols

The unique combination of a 3-methoxy and 4-methyl substituent provides a specific electronic and steric fingerprint that is valuable for SAR studies within the benzhydrol class. Researchers can systematically compare the biological activity and chemical reactivity of (3-methoxyphenyl)(p-tolyl)methanol against other positional isomers (e.g., 4-methoxy-4'-methylbenzhydrol, 3-methoxy-3'-methylbenzhydrol) to elucidate the contributions of substituent position to overall molecular behavior. Such studies are foundational for medicinal chemistry programs seeking to optimize lead compounds containing a benzhydrol or diarylmethanol core [1].

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